
Acrolein diethyl acetal
Overview
Description
Acrolein diethyl acetal (chemical formula: C₇H₁₄O₂; molecular weight: 130.18 g/mol) is a protected form of acrolein, where the aldehyde group is masked as a diethyl acetal. This compound is a colorless liquid with a boiling point of 125°C and a density of 0.854 g/mL at 25°C . It is synthesized via the reaction of acrolein with ethyl orthoformate in the presence of ammonium nitrate or p-toluenesulfonic acid, yielding up to 62% under optimized conditions .
This compound serves as a versatile reagent in organic synthesis, particularly in:
- Heck reactions to synthesize cinnamaldehydes and β-arylpropanoates .
- Quinoline synthesis via Skraup-Doebner-Von Miller mechanisms, where it acts as an efficient annulation partner .
- Cross-metathesis reactions for generating bioactive compounds like 4-hydroxy-2E-nonenal derivatives .
Its stability and ease of handling compared to toxic acrolein make it a preferred three-carbon homologating reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrolein diethyl acetal can be synthesized through the reaction of acrolein with ethanol in the presence of an acid catalyst. The process involves the formation of an intermediate hemiacetal, which further reacts with ethanol to form the acetal. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to prevent the formation of by-products .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting acrolein with ethyl orthoformate in the presence of ammonium nitrate. The reaction mixture is allowed to react at room temperature for several hours, followed by distillation to separate the desired product .
Chemical Reactions Analysis
Types of Reactions: Acrolein diethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acrolein.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: Acrolein.
Reduction: Propanol derivatives.
Substitution: Various substituted acrolein derivatives
Scientific Research Applications
Organic Synthesis
Acrolein diethyl acetal is widely used as a reagent in organic chemistry for synthesizing various compounds:
- Cinnamaldehyde Derivatives : It serves as a key intermediate in the synthesis of cinnamaldehyde derivatives, which are important in flavoring and fragrance industries .
- Natural Products : The compound is involved in synthesizing biologically active natural products such as (−)-deoxypukalide and (−)-laulimalide .
Biological Research
In biological studies, this compound has been employed to investigate reactive carbonyl species signaling in plant guard cells. This research contributes to understanding plant responses to environmental stressors.
Medicinal Chemistry
The compound is being explored for its potential use in synthesizing biologically active compounds, which may have therapeutic applications in medicine.
Industrial Applications
This compound plays a role in the production of various chemicals and intermediates used across different industries, contributing to the manufacturing of polymers, coatings, and other materials .
Case Study 1: Synthesis of Cinnamaldehyde Derivatives
A study demonstrated the effectiveness of this compound in synthesizing various cinnamaldehyde derivatives through chemoselective Heck arylation. This method showcased the compound's utility in producing complex organic molecules that are significant in flavoring and fragrance applications.
Case Study 2: Reactive Carbonyl Species Signaling
Research involving plant biology utilized this compound to study signaling pathways related to reactive carbonyl species. The findings provided insights into how plants manage oxidative stress, highlighting the compound's relevance beyond traditional synthetic applications.
Market Insights
The market for this compound has shown significant growth potential, valued at approximately USD 157.29 million in 2022 and projected to reach USD 238.43 million by 2031. Factors driving this growth include increasing industrialization, advancements in chemical synthesis technologies, and a rising demand for specialty chemicals across various sectors .
Year | Market Value (USD) | Projected Growth Rate |
---|---|---|
2022 | 157.29 million | - |
2031 | 238.43 million | CAGR of 4.73% |
Mechanism of Action
The mechanism of action of acrolein diethyl acetal involves its ability to generate the ethoxyallyl cation in the presence of acid. This cation is a powerful dienophile and undergoes Diels-Alder reactions at low temperatures. The compound’s reactivity is attributed to the presence of the ethoxy groups, which stabilize the intermediate cation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acrolein Dimethyl Acetal
- Structure and Reactivity : The dimethyl analog (CH₃O groups instead of C₂H₅O) has shorter alkyl chains, leading to faster hydrolysis under acidic conditions. This property is exploited in cross-metathesis reactions to synthesize dimethyl acetals of 4-hydroxy-2E-enals .
- Applications: While acrolein diethyl acetal is favored for Heck reactions due to better selectivity, the dimethyl variant is preferred in reactions requiring rapid deprotection, such as the synthesis of 4-hydroxy-2E-nonenal dimethyl acetal .
Crotonaldehyde Diethyl Acetal
- Structure : Contains a methyl substituent on the α-carbon (CH₃-CH=CH-O(C₂H₅)₂), introducing steric hindrance.
- Reactivity: The methyl group reduces electrophilicity, making it less reactive in conjugate additions compared to this compound. This difference is critical in Skraup cyclizations, where this compound achieves higher yields in quinoline synthesis .
3,3-Diacetoxypropene
- Function : A homologating reagent used in Heck reactions alongside this compound.
- Comparison : While 3,3-diacetoxypropene enables synthesis of heteroaromatic aldehydes (e.g., pyridine derivatives), this compound provides broader substrate compatibility for aryl bromides and iodides, as demonstrated in the synthesis of cinnamaldehydes (70–90% yields) .
Reactivity and Selectivity in Key Reactions
Heck Arylation
- This compound: Catalyzed by palladium complexes, it selectively forms cinnamaldehydes (e.g., 78% selectivity with RAME-β-CD) or β-arylpropanoates, depending on base and solvent .
- 3,3-Diacetoxypropene : Produces similar products but requires higher temperatures (90–120°C) and exhibits lower yields with electron-deficient aryl halides .
Skraup-Doebner-Von Miller Reaction
- Efficiency: this compound outperforms acrolein in this reaction, achieving 62–85% yields of quinolines due to controlled release of acrolein via acid-mediated hydrolysis .
- Alternatives : Crotonaldehyde diethyl acetal is less effective due to steric and electronic effects, resulting in incomplete cyclization .
Biological Activity
Acrolein diethyl acetal is a derivative of acrolein, a highly reactive unsaturated aldehyde known for its broad spectrum of biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for health and disease.
1. Synthesis and Properties
This compound can be synthesized through the reaction of acrolein with ethanol in the presence of acidic catalysts. The reaction typically yields a high purity product with a boiling point range between 43.5 °C and 45.5 °C under reduced pressure, showcasing an efficient method for producing this compound .
Chemical Structure
The chemical structure of this compound can be represented as follows:
2.1 Antimicrobial Properties
Acrolein itself has demonstrated significant antimicrobial properties, effectively controlling various microorganisms, including:
- Bacteria : Bacillus subtilis, Pseudomonas putrefaciens, Escherichia coli
- Fungi : Penicillium italicum, Saccharomyces cerevisiae, Helminthosporium turcicum
- Algae and Aquatic Weeds : More effective than chlorine in controlling both submerged and floating aquatic plants .
The diethyl acetal form retains some of these biological activities, making it a potential candidate for use in pest control and as an antimicrobial agent.
2.2 Toxicity Studies
Toxicity studies have indicated that this compound exhibits significant toxicity in animal models. In chronic carcinogenesis studies involving F344 rats and Syrian hamsters, this compound was found to be toxic at certain doses, leading to the development of tumors in some cases . However, the incidence was not statistically significant compared to untreated controls.
Acrolein and its derivatives are known to induce oxidative stress by promoting lipid peroxidation (LPO). This process results in the formation of reactive oxygen species (ROS), which can lead to cellular damage:
- Acrolein can react with glutathione (GSH) at rates significantly faster than other aldehydes, contributing to oxidative stress .
- It binds to proteins, forming adducts that may disrupt cellular functions and contribute to neurodegenerative disorders .
4.1 Neurotoxicity
Research has shown that acrolein plays a critical role in neuronal trauma and degenerative disorders. In animal models of spinal cord injury (SCI), elevated levels of acrolein were correlated with motor paralysis and neuropathic pain . Treatment with hydralazine, a known scavenger of acrolein, alleviated some of these effects by reducing oxidative stress and membrane damage.
4.2 Anticancer Potential
Despite its toxicity, there is ongoing research into the potential anticancer properties of compounds derived from acrolein. The modulation of signaling pathways associated with cell proliferation and apoptosis is being explored as a therapeutic avenue .
5.
This compound exhibits significant biological activity through its antimicrobial properties and mechanisms leading to oxidative stress. While its toxicity raises concerns regarding safety in therapeutic applications, further research could elucidate its potential benefits in pest control and cancer therapy.
6. Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing ADA, and how can its purity be verified experimentally?
ADA is synthesized via acid-catalyzed acetalization of acrolein with ethanol. Key parameters include stoichiometric control of ethanol, temperature (typically 40–60°C), and acid catalysts like p-toluenesulfonic acid . Purity is assessed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted acrolein or byproducts. Physical properties such as boiling point (125°C), density (0.854 g/mL at 25°C), and refractive index (n20/D 1.398) serve as additional verification markers .
Q. What safety protocols are critical when handling ADA in laboratory settings?
ADA is flammable and a severe eye irritant. Essential precautions include:
- Use of N95 masks, chemical-resistant gloves, and safety goggles.
- Conducting reactions in fume hoods to avoid inhalation.
- Storing ADA away from oxidizers and ignition sources due to its flammability .
Q. How does ADA function as a homologating reagent in Heck reactions?
ADA serves as a three-carbon synthon in palladium-catalyzed Heck reactions, enabling the synthesis of β-arylpropanoates and cinnamaldehydes. The acetal group stabilizes the α,β-unsaturated aldehyde intermediate, preventing polymerization. Catalytic systems like oxime-derived palladacycles or Kaiser resin-palladium complexes are employed for chemoselectivity .
Advanced Research Questions
Q. How do cyclodextrin derivatives influence the efficiency of ADA in aqueous-phase Heck reactions?
Cyclodextrins (CDs) enhance reaction rates and selectivity by forming host-guest complexes with hydrophobic substrates. For example:
- HP-β-CD achieves 100% conversion with 75% selectivity for the desired product, outperforming β-CD (68% conversion) and RAME-β-CD (86% conversion) .
- Selectivity trends correlate with CD cavity size and substituent groups, which modulate substrate orientation and transition-state stabilization .
Q. What strategies resolve contradictions in product selectivity across different catalytic systems?
Divergent selectivity (e.g., 18% vs. 82% for products in β-CD-NET2 vs. HP-β-CD) arises from steric and electronic effects of catalysts. To address this:
- Compare kinetic profiles (e.g., via in situ IR or GC-MS) to identify rate-determining steps.
- Use computational modeling (DFT) to map transition states and optimize ligand design .
Q. How is ADA integrated into multi-step syntheses of natural products like (-)-laulimalide?
ADA is used in cross-metathesis and cyclopropanation steps. For example:
- Grubbs II catalyst mediates olefin metathesis between ADA and allylic alcohols, followed by TBSCl protection to stabilize intermediates.
- Stepwise oxidation and acetal hydrolysis yield key aldehyde intermediates for macrocycle assembly .
Q. What mechanistic insights explain ADA’s role in oxidative alkoxylation reactions?
In methanol, ADA undergoes uncatalyzed equilibrium reactions to form methyl acetals, which are oxidized to acrylic acid. The presence of selenium or palladium catalysts shifts the pathway toward direct oxidative alkoxylation, avoiding acetal byproducts .
Q. Methodological Considerations
Q. How can researchers design experiments to minimize ADA decomposition during storage?
- Store ADA under inert gas (N2/Ar) at 4°C.
- Add stabilizers like hydroquinone to inhibit radical-mediated degradation.
- Monitor purity via periodic NMR or GC analysis .
Q. What analytical techniques are most effective for characterizing ADA-derived products?
- GC-MS : Quantifies volatile intermediates (e.g., acetals).
- HPLC-UV/Vis : Resolves polar oxidation products like acrylic acid.
- X-ray crystallography : Confirms stereochemistry in complex natural product syntheses .
Q. How do modified zeolites improve ADA’s utility in pyridine synthesis?
La- and KF-modified Y-type zeolites enhance ADA’s reactivity with ammonia, achieving 62% yield for pyridine derivatives. The zeolite’s acidity and pore structure promote imine formation and cyclization .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting selectivity data in Heck reactions with ADA?
Contradictions often stem from solvent polarity, base strength, or catalyst-substrate mismatch. For example:
- Aqueous systems favor hydrophilic transition states, while organic solvents stabilize hydrophobic intermediates.
- Triethylamine vs. K2CO3 as a base alters regioselectivity via pH-dependent palladium coordination .
Q. What statistical methods validate reproducibility in ADA-based synthetic workflows?
Properties
IUPAC Name |
3,3-diethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPQLOKVXSHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | 3,3-DIETHOXYPROPENE | |
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DSSTOX Substance ID |
DTXSID0020024 | |
Record name | Acrolein diethylacetal | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3-diethoxypropene appears as a colorless liquid with an agreeable odor. Very volatile. Less dense than water. Vapors heavier than air. Used as a solvent and to make cosmetics., Colorless liquid with a pleasant odor; [CAMEO] | |
Record name | 3,3-DIETHOXYPROPENE | |
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Record name | Acrolein diethylacetal | |
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CAS No. |
3054-95-3 | |
Record name | 3,3-DIETHOXYPROPENE | |
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Record name | 3,3-Diethoxy-1-propene | |
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Record name | Acrolein diethylacetal | |
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Record name | Acrolein diethyl acetal | |
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Record name | Acrolein diethylacetal | |
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Record name | 3,3-diethoxypropene | |
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Record name | ACROLEIN DIETHYL ACETAL | |
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Retrosynthesis Analysis
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